4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Description

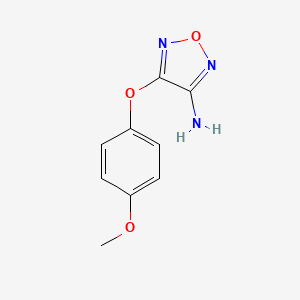

Chemical Structure and Properties 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine (CAS: 292856-68-9) is a heterocyclic compound with the molecular formula C₉H₉N₃O₃ and a molar mass of 207.19 g/mol . The structure features a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 3 and a 4-methoxyphenoxy group at position 4. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological interactions.

The compound has been identified in plant extracts (e.g., Grewia tomentosa) and poplar wood, suggesting natural occurrence or biodegradation pathways .

For instance, it has been detected in anti-allergic plant extracts, though its direct contribution to IgE-mediated inhibition is unconfirmed .

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-13-6-2-4-7(5-3-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBQGVQQVXAJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-methoxyphenol with appropriate reagents to introduce the oxadiazole ring. One common method involves the use of nitrous acid in aqueous conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, diselenide catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is with a molecular weight of approximately 218.20 g/mol. The structure features a methoxyphenyl group connected to an oxadiazole ring, which is crucial for its biological activity.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical modifications that can lead to the development of new compounds with desired properties.

- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound has potential against various bacterial strains.

Medicine

- Anticancer Activity : This compound has been investigated for its anticancer properties. It interacts with the Proliferating Cell Nuclear Antigen (PCNA), which plays a vital role in DNA replication and repair. Studies have shown that it can inhibit the growth of various cancer cell lines.

Industrial Applications

- Polymer Production : The compound is utilized in the production of polymers with specific properties such as thermal stability and flame resistance. Its chemical structure allows it to be incorporated into polymer matrices effectively.

Case Study 1: Anticancer Mechanism

A study focused on the mechanism of action of this compound revealed that it forms a homotrimeric ring around DNA, facilitating the tethering of DNA polymerases and enhancing DNA repair processes. This interaction is crucial for targeting cancer cells that rely on robust DNA replication mechanisms for survival.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 25 µM, indicating its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine with structurally and functionally related 1,2,5-oxadiazol-3-amines.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: Electron-donating groups (e.g., 4-methoxyphenoxy) may enhance solubility but reduce binding affinity to kinase targets compared to electron-withdrawing groups (e.g., nitro, fluoro) . Heterocyclic substituents (e.g., benzoimidazolyl, pyrrolyl) are associated with kinase inhibition and antiproliferative activity .

Synthesis Efficiency: Paal-Knorr reactions (e.g., compound 5) achieve moderate yields (72%), while nitro-substituted derivatives (e.g., 4-(3-nitrophenyl)) require harsher conditions and result in lower yields (32–71%) .

Aminofurazan-based inhibitors (e.g., GSK269962A) demonstrate vasodilatory effects and antihypertensive activity in animal models .

Biological Activity

The molecular formula of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol. Its structure allows for diverse chemical modifications that may enhance its biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds within the oxadiazole class, including this compound, exhibit antimicrobial properties. For example, similar oxadiazole derivatives have shown selective activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Anticancer Potential

The oxadiazole ring system is often associated with anticancer activity. Compounds similar to this compound have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. However, specific studies on this compound's anticancer effects remain necessary for conclusive evidence.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways relevant to disease processes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Membrane Permeability : The methoxyphenoxy group may enhance the compound's ability to cross cell membranes and reach intracellular targets.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps that include oxidation and substitution reactions.

Common Reactions

| Reaction Type | Reagents Used | Description |

|---|---|---|

| Oxidation | Hydrogen peroxide | Converts the compound into quinone derivatives. |

| Reduction | Sodium borohydride | Reduces functional groups to alcohols. |

| Substitution | Halogenating agents | Introduces new functional groups into the molecule. |

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research highlights the potential of oxadiazole derivatives in drug development. For instance:

- Antimicrobial Studies : A study evaluated various oxadiazole derivatives for their antimicrobial efficacy against multiple pathogens. The results indicated that modifications to the oxadiazole ring could enhance activity against specific bacterial strains .

- Anticancer Research : Investigations into similar compounds have demonstrated their ability to inhibit cancer cell proliferation in vitro. These findings suggest a promising avenue for further exploration of this compound in cancer therapies .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Stepwise functionalization : Reacting 1,2,5-oxadiazol-3-amine precursors with 4-methoxyphenol derivatives under controlled conditions (45–50°C, 1–2 hours) using solvents like DMSO or acetic acid. Yields can exceed 70% with strict stoichiometric control .

- Catalytic optimization : Use of stannous chloride dihydrate in acetic anhydride for nitro-group reduction, followed by recrystallization from ethyl acetate/ether mixtures to achieve >99% purity .

Basic: How can researchers verify compound purity and structural integrity?

Answer:

- NMR analysis : Monitor aromatic proton environments (e.g., δ 3.76–3.86 ppm for methoxy groups) and coupling constants (e.g., J = 9.1 Hz for para-substituted phenoxy protons) to confirm substitution patterns .

- HPLC validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, ensuring retention times align with literature data .

Advanced: How can crystallographic data resolve contradictions in reported thermal stability values?

Answer:

- Single-crystal X-ray diffraction : Determine precise melting points (e.g., 456–457 K ) and compare with DSC/TGA data to identify polymorphic variations.

- Hydrogen bonding analysis : Intramolecular N–H⋯N bonds (2.12–2.18 Å) stabilize the lattice, explaining discrepancies in decomposition temperatures across studies .

Advanced: What challenges arise in X-ray crystallographic studies of 1,2,5-oxadiazole derivatives?

Answer:

- Twist angle corrections : The 1,2,5-oxadiazole rings exhibit torsional angles up to 20.2°, requiring high-resolution data (R factor < 0.05) to avoid misinterpretation .

- Hydrogen atom refinement : Freely refine H-atoms using difference Fourier maps to account for weak electron density in amino groups .

Advanced: How can bioactivity assays be designed to evaluate anticancer potential?

Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values against structurally similar oxadiazoles (e.g., 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines) .

- Antioxidant profiling : Measure ROS scavenging via DPPH assays, correlating methoxy-substitution patterns with activity .

Basic: What role does the methoxyphenoxy group play in reactivity?

Answer:

- Electron donation : The methoxy group enhances nucleophilicity at the para-position, facilitating electrophilic substitution in triazine or oxadiazole ring formation .

- Steric effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) reduce reaction yields due to hindered access to reactive sites .

Advanced: Which computational methods predict electronic properties of oxadiazoles?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with explosive sensitivity .

- Molecular dynamics : Simulate hydrogen-bonded networks to predict crystal packing and stability .

Advanced: How do hydrogen-bonding networks influence solid-state properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.